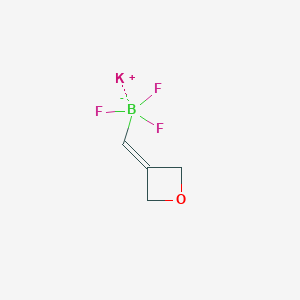
Potassium trifluoro(oxetan-3-ylidenemethyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(oxetan-3-ylidenemethyl)borate is part of the broader family of potassium trifluoro(organo)borates. These compounds are highly stable organoboron derivatives that have garnered interest due to their reactivity and utility in organic chemistry. As alternatives to other organoboron reagents, they have shown promising applications in various synthetic pathways, particularly due to their reactivity through intermediate formation of difluoroboranes and in transmetallation reactions with transition metals (Darses & Genêt, 2003).
Synthesis Analysis
The synthesis of potassium trifluoro(organo)borates involves methods that highlight their stability and reactivity advantage over boronic acids or esters. For instance, cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates have been demonstrated to proceed efficiently under palladium catalysis, showcasing the practical synthesis routes of these compounds (Molander & Ito, 2001).
Molecular Structure Analysis
Molecular structure insights can be derived from studies on similar trifluoro(organo)borate compounds. For example, the solid-state structures and spectroscopic properties of cyano- and isocyanotris(trifluoromethyl)borates provide valuable information on the structural characteristics of trifluoro(organo)borates, including symmetry aspects and bond configurations, which are crucial for understanding their reactivity and properties (Finze et al., 2005).
Chemical Reactions and Properties
Potassium trifluoro(organo)borates participate in a wide range of chemical reactions, including efficient access to alanine derivatives through 1,4-additions, highlighting their utility in synthesizing complex organic molecules (Navarre, Darses, & Genêt, 2004). Additionally, their reactions with aryl and hetaryl halides through Suzuki-Miyaura cross-coupling demonstrate their broad applicability in organic synthesis (Molander & Shin, 2011).
Physical Properties Analysis
The physical properties of potassium trifluoro(organo)borates, such as stability, solubility, and solid-state behavior, are crucial for their handling and application in various chemical reactions. For instance, the stability and air-sensitivity of these compounds greatly influence their storage and use in laboratory settings.
Chemical Properties Analysis
Chemically, potassium trifluoro(organo)borates exhibit a range of reactivities, such as the ability to undergo transmetallation reactions, which is a cornerstone of their application in cross-coupling reactions. Their reactivity with transition metals, alongside their stability compared to other organoboron compounds, underscores their chemical properties and utility in synthesis (Darses & Genêt, 2003).
Applications De Recherche Scientifique
Alternative to Other Organoboron Reagents
Potassium trifluoro(oxetan-3-ylidenemethyl)borate and related potassium trifluoro(organo)borates are gaining recognition as highly stable organoboron derivatives. These compounds have shown to be effective alternatives to other organoboron reagents due to their interesting reactivity, which includes the intermediate formation of difluoroboranes and transmetallation reactions with transition metals. They have demonstrated more reactivity in various reactions compared to boronic acids or esters (Darses & Genêt, 2003).
Utility in Organic Synthesis
These borates are instrumental in organic chemistry for synthesizing diverse compounds. For instance, they have been used in the efficient production of alanine derivatives through reactions with dehydroamino esters, catalyzed by rhodium complexes. This process allows the formation of alanine derivatives with various amino protecting groups (Navarre, Darses & Genêt, 2004).
Role in Asymmetric Synthesis
The potassium trifluoro(organo)borates have been utilized in efficient and enantioselective conjugate additions to α,β-unsaturated esters. These reactions, catalyzed by chiral rhodium(I) complexes, yield Michael adducts with high enantiomeric excesses, demonstrating their utility in asymmetric synthesis (Navarre, Pucheault, Darses & Genêt, 2005).
Applications in Nucleophilic Trifluoromethylation
Potassium trifluoro(organo)borates are also effective in nucleophilic trifluoromethylation, especially for non-enolizable aldehydes and N-tosylimines. This process enables the creation of CF3-substituted alcohols and N-tosylamines, highlighting their role in functional group transformations (Levin et al., 2011).
In Cross-Coupling Reactions
These borates have been effectively used in palladium-catalyzed cross-coupling reactions with aryl and alkenyl triflates. The reactions show high yield and stability, indicating their potential in facilitating various organic transformations (Molander & Ito, 2001).
Facilitating Chiral Compound Synthesis
Potassium trifluoro(organo)borates are pivotal in synthesizing chiral β-arylamides via asymmetric 1,4-additions. These reactions yield high yields and enantiomeric excesses, thus contributing significantly to the field of chiral compound synthesis (Pucheault, Michaut, Darses & Genêt, 2004).
Direct Access to Ketones from Aldehydes
A notable application is in directly converting aromatic aldehydes to ketones using these borates, which involves a formal aldehyde C-H bond activation. This mechanism is believed to proceed via a Heck-type reaction followed by hydride transfer, showcasing a novel approach in organic synthesis (Pucheault, Darses & Genêt, 2004).
Mécanisme D'action
Target of Action
Potassium trifluoro(oxetan-3-ylidenemethyl)borate, also known as potassium trifluoro(oxetan-3-yl)borate , is an organometallic compound Organometallic compounds like this are often used in organic synthesis as catalysts .
Mode of Action
It’s known that it can promote organic reactions such as the reduction of ketones, alkylation of aromatic compounds, and addition reactions of alkenes .
Biochemical Pathways
Given its use in organic synthesis, it can be inferred that it plays a role in various chemical reactions and transformations .
Pharmacokinetics
As a catalyst in organic reactions, its bioavailability would largely depend on the specific reaction conditions and the nature of the other reactants involved .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it catalyzes. In general, it facilitates the formation of new chemical bonds and the transformation of molecular structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored under inert gas (nitrogen or argon) at 2-8°C . Its reactivity can also be affected by the presence of other reactants, the reaction temperature, and the solvent used .
Safety and Hazards
Propriétés
IUPAC Name |
potassium;trifluoro(oxetan-3-ylidenemethyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF3O.K/c6-5(7,8)1-4-2-9-3-4;/h1H,2-3H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXPCOBMNFOBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C1COC1)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2365173-78-8 |
Source


|
| Record name | potassium trifluoro[(oxetan-3-ylidene)methyl]boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5,6-Dimethylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2491107.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2491110.png)
![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)
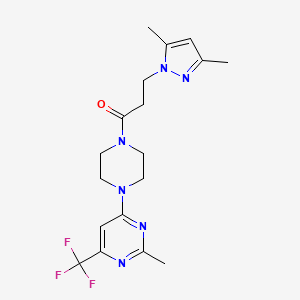

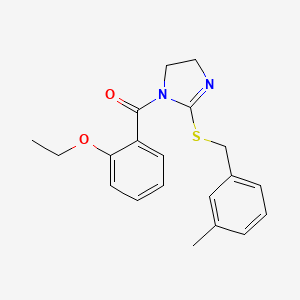
![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2491120.png)
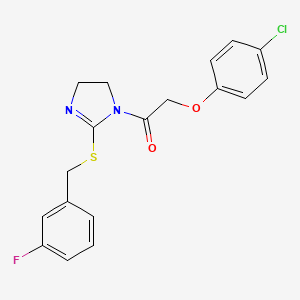
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2491122.png)
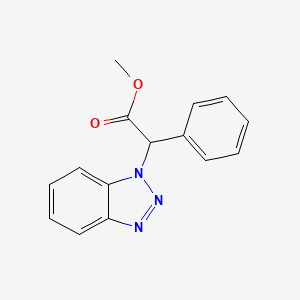
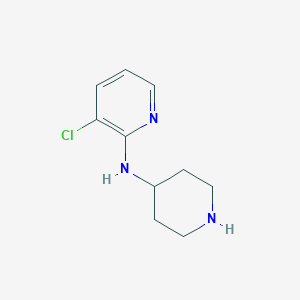

![N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2491128.png)